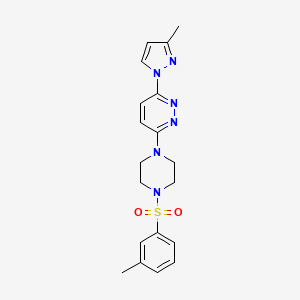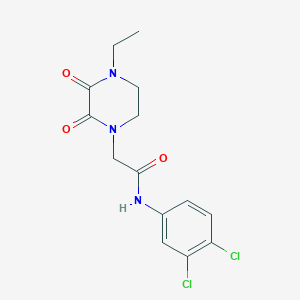![molecular formula C19H15F3N2O3S B2494596 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330189-86-1](/img/structure/B2494596.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide, commonly known as DMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTB is a thiazole-based compound that belongs to the class of benzamides. It has a molecular formula of C19H16F3N2O2S and a molecular weight of 398.4 g/mol.
Scientific Research Applications
Anticancer Activity
The compound’s structure suggests potential as an anticancer agent. It belongs to a class of derivatives known as 2,6-diaryl-tetrahydroquinolines . These compounds have demonstrated promising activity against cancer cells. Researchers have investigated their effects on various cancer types, including breast, lung, and colon cancer. Further studies are needed to elucidate the precise mechanisms and optimize their therapeutic potential .
Antibacterial Properties
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(trifluoromethyl)benzamide may exhibit antibacterial activity. Researchers have explored its effects against both Gram-positive and Gram-negative bacteria. Understanding its mode of action and potential synergy with existing antibiotics could lead to novel treatment strategies .
Antifungal Applications
Fungal infections remain a global health concern. This compound’s structure suggests it might possess antifungal properties. Investigating its efficacy against common fungal pathogens could provide valuable insights for drug development .
Anti-Inflammatory Potential
Inflammation plays a pivotal role in various diseases. Compounds like N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(trifluoromethyl)benzamide could modulate inflammatory pathways. Researchers have studied its impact on inflammatory mediators, such as NF-κB. These findings could inform drug design for inflammatory conditions .
Immunomodulation
Immunological modulators are essential for managing autoimmune disorders and enhancing immune responses. This compound’s unique structure might influence immune cells. Investigating its effects on immune pathways could lead to therapeutic breakthroughs .
Drug Design and Optimization
Beyond specific applications, N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(trifluoromethyl)benzamide serves as a valuable scaffold for drug design. Researchers can modify its chemical structure to create derivatives with enhanced properties. Rational design and optimization efforts could yield novel drugs for various medical conditions .
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S/c1-26-15-7-6-11(9-16(15)27-2)14-10-28-18(23-14)24-17(25)12-4-3-5-13(8-12)19(20,21)22/h3-10H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBITSBJQIFEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

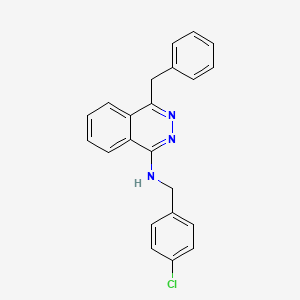
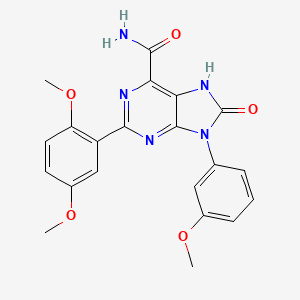
![N-cyclopentyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2494517.png)
![7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494520.png)
![7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one](/img/structure/B2494522.png)
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2494524.png)
![[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2494525.png)
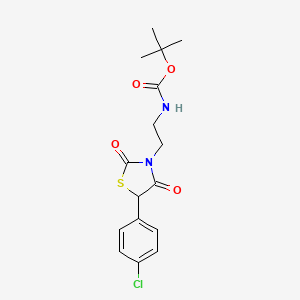
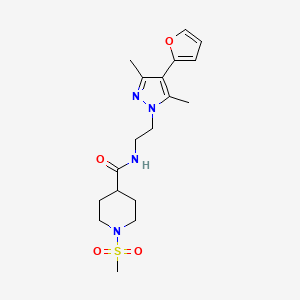
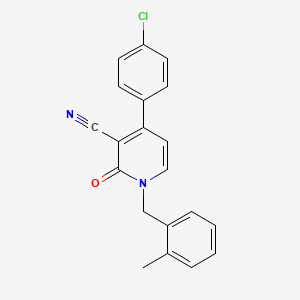
![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one](/img/structure/B2494531.png)
![3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2494532.png)
